molecular formula C12H12N2O3 B8609483 2-[(2-Furylmethyl)amino]-6-methylnicotinic acid

2-[(2-Furylmethyl)amino]-6-methylnicotinic acid

Cat. No. B8609483
M. Wt: 232.23 g/mol
InChI Key: ZKBPHCDBHXIVJF-UHFFFAOYSA-N
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Patent
US08329691B2

Procedure details

2-Chloro-6-methylnicotinic acid (1.72 g) and furfurylamine (1.94 g) were dissolved in 1-methylpyrrolidin-2-one (25 ml), and the mixture was stirred at 150° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography. The fraction eluted with ethyl acetate-hexane (1:4-1:0) was concentrated under reduced pressure, and the precipitate was collected by filtration to give the object compound (838 mg) as a powder.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]([NH2:18])[C:13]1[O:17][CH:16]=[CH:15][CH:14]=1>CN1CCCC1=O>[O:17]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:12][NH:18][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C1=CC=CO1)N
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
The fraction eluted with ethyl acetate-hexane (1:4-1:0)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)CNC1=C(C(=O)O)C=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 838 mg
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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